![molecular formula C19H14Cl2N2O3S B3644677 N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide](/img/structure/B3644677.png)
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide
Overview
Description
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core linked to a sulfamoyl group and a dichlorophenyl moiety. Its chemical properties and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps, starting with the preparation of the dichlorophenyl sulfonamide intermediate. This intermediate is then reacted with a benzoyl chloride derivative under specific conditions to form the final product. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkylating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2,3-Dichlorophenyl)sulfamoyl]phenyl}-4-(4-morpholinyl)benzamide
- N-{4-[(2,3-Dichlorophenyl)sulfamoyl]phenyl}-4-[(1-piperidinylsulfonyl)methyl]benzamide
Uniqueness
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its dichlorophenyl and sulfamoyl groups contribute to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-16-7-4-8-17(18(16)21)23-27(25,26)15-11-9-14(10-12-15)22-19(24)13-5-2-1-3-6-13/h1-12,23H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINCOJKJJKMSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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